![molecular formula C18H12F3NO2 B7827732 2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827732.png)
2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” involves specific reaction conditions and reagents. The detailed synthetic route includes the use of various organic solvents, catalysts, and temperature control to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis. These methods ensure consistent quality and efficiency in the production process. The use of high-throughput screening and process optimization further enhances the industrial production of this compound.
化学反応の分析
Types of Reactions: Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of the compound.
科学的研究の応用
Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows for the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction leads to changes in cellular processes, which can result in therapeutic or biological effects. The detailed molecular pathways involved are the subject of ongoing research.
類似化合物との比較
- Compound A
- Compound B
- Compound C
Comparison: Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” is unique in its structure and properties compared to similar compounds Its distinct chemical features allow for specific interactions and applications that are not observed with other compounds
特性
IUPAC Name |
2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-10(22-12-8-6-11(7-9-12)18(19,20)21)15-16(23)13-4-2-3-5-14(13)17(15)24/h2-9,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWCLRPDCVEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
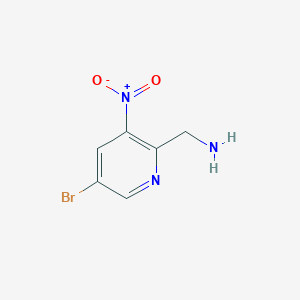

![[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide](/img/structure/B7827658.png)
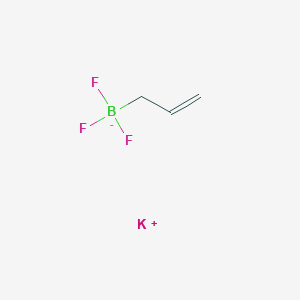

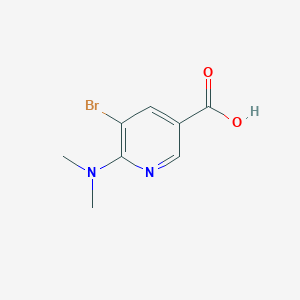
![6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7827695.png)
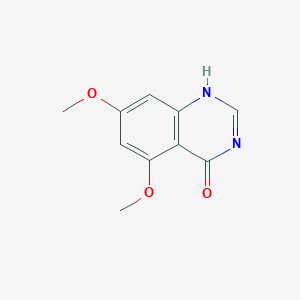

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7827706.png)
![2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B7827708.png)

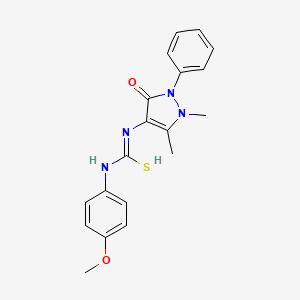
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide](/img/structure/B7827733.png)
